molecular formula C20H45N4O8P B14299129 Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid CAS No. 116418-66-7

Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid

Cat. No.: B14299129
CAS No.: 116418-66-7
M. Wt: 500.6 g/mol
InChI Key: BNKSNABLEVMMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid is a complex organic compound that belongs to the class of esters and phosphoric acid derivatives This compound is characterized by its intricate structure, which includes multiple amino and butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid involves multiple steps, typically starting with the preparation of the ester component. The esterification process involves the reaction of a carboxylic acid with an alcohol, in this case, butanol, in the presence of an acid catalyst. The resulting ester is then subjected to further reactions to introduce the amino groups and the phosphoric acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification followed by sequential amination and phosphorylation steps. The process would require precise control of reaction conditions, including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled conditions, including specific temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester and phosphoric acid chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid involves its interaction with molecular targets through its amino and ester groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound may act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Butyl propanoate: A simpler ester with similar structural features but lacking the amino and phosphoric acid groups.

    Phosphoric acid esters: Compounds with similar phosphoric acid moieties but different ester components.

    Amino esters: Compounds with amino groups attached to ester structures.

Uniqueness

Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility that simpler compounds may lack.

Properties

CAS No.

116418-66-7

Molecular Formula

C20H45N4O8P

Molecular Weight

500.6 g/mol

IUPAC Name

butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid

InChI

InChI=1S/C20H42N4O4.H3O4P/c1-3-5-17-27-19(25)7-9-21-11-13-23-15-16-24-14-12-22-10-8-20(26)28-18-6-4-2;1-5(2,3)4/h21-24H,3-18H2,1-2H3;(H3,1,2,3,4)

InChI Key

BNKSNABLEVMMFN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCNCCNCCNCCNCCC(=O)OCCCC.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.